

Application Note: Quantification of Clobetasone Butyrate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Clobetasone Butyrate

Cat. No.: B1669189

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Introduction

Clobetasone butyrate is a topical corticosteroid used in the treatment of various skin conditions such as eczema and dermatitis. Accurate and reliable quantification of **clobetasone butyrate** in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **clobetasone butyrate** in bulk drug and cream formulations. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis.

Principle

The method utilizes reversed-phase chromatography to separate **clobetasone butyrate** from other components in the sample matrix. A C18 column is used as the stationary phase, and a mixture of methanol and water serves as the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using a UV detector at a wavelength of 240 nm.^[1]^[2]^[3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions are outlined in the table below.

Parameter	Condition
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	C18 (e.g., 50 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol and Water (84:16 v/v), pH adjusted to 6.0
Flow Rate	1.0 mL/min ^{[1][3]}
Column Temperature	27 °C
Detection Wavelength	240 nm
Injection Volume	20 µL
Run Time	Approximately 15 minutes

An alternative mobile phase consisting of acetonitrile, water, and phosphoric acid can also be used. For mass spectrometry applications, phosphoric acid should be replaced with formic acid.

2. Preparation of Standard Solutions

- **Stock Standard Solution (1 mg/mL):** Accurately weigh and transfer an appropriate amount of **Clobetasone Butyrate** reference standard into a volumetric flask. Dissolve the standard in the mobile phase with the aid of sonication for 5 minutes, and then dilute to the mark with the mobile phase.
- **Working Standard Solutions (5-50 µg/mL):** Prepare a series of working standard solutions by further diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 5 to 50 µg/mL. These solutions are used to construct the calibration curve.

3. Preparation of Sample Solution (from Cream Formulation)

- Accurately weigh approximately 500 mg of the cream sample (equivalent to 10 mg of **clobetasone butyrate**) and transfer it to a 100 mL volumetric flask.
- Add about 60 mL of the mobile phase (diluent) to the flask.
- Sonicate for 20 minutes with intermittent shaking to disperse the cream and dissolve the active ingredient.
- Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase. Mix thoroughly.
- Perform further dilutions as necessary to bring the concentration within the linear range of the calibration curve.
- Prior to injection, filter the final solution through a 0.45 µm nylon filter to remove any particulate matter.

Method Validation Data

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1). The key validation parameters are summarized in the tables below.

System Suitability

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2	0.99
Theoretical Plates	> 2000	4986
% RSD of Peak Area (n=6)	$\leq 2\%$	0.42%

Linearity

Parameter	Value
Linearity Range	5 - 50 µg/mL
Correlation Coefficient (r ²)	0.9993
Regression Equation	y = 150.2x + 2151.3

Accuracy (Recovery)

Spiked Concentration (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	-	98.56%
100%	-	99.51%
120%	-	99.15%

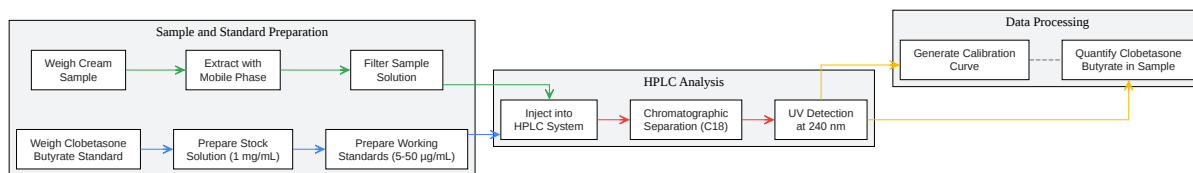
Precision

Precision Type	% RSD
Intra-day Precision	< 1%
Inter-day Precision	< 1%

Sensitivity

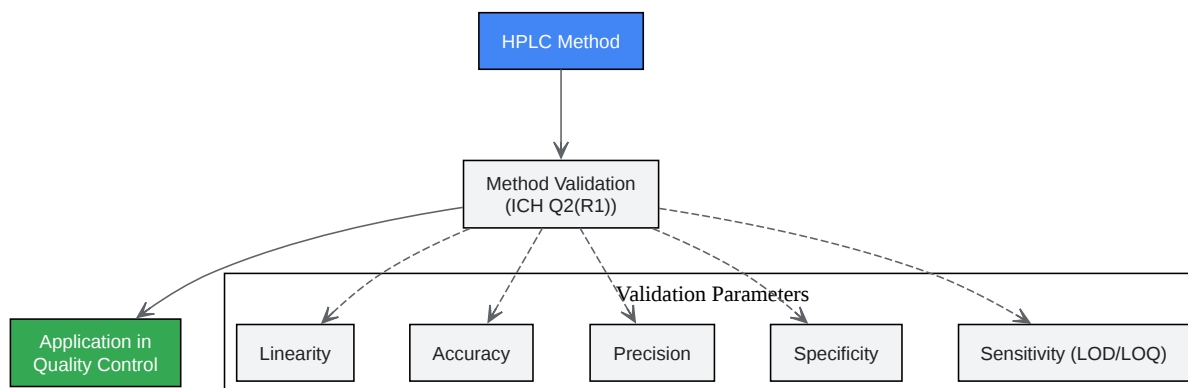
Parameter	Value
Limit of Detection (LOD)	0.85 µg/mL
Limit of Quantitation (LOQ)	2.83 µg/mL

Visualizations



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Caption: Experimental workflow for the HPLC quantification of **Clobetasone Butyrate**.



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Caption: Logical relationship between method development, validation, and application.

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References

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